molecular formula C16H20O2 B14227972 3-[(7-Phenylhept-3-yn-2-yl)oxy]prop-2-en-1-ol CAS No. 825628-37-3

3-[(7-Phenylhept-3-yn-2-yl)oxy]prop-2-en-1-ol

Cat. No.: B14227972
CAS No.: 825628-37-3
M. Wt: 244.33 g/mol
InChI Key: WGFUMAOWBOKZBO-UHFFFAOYSA-N
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Description

3-[(7-Phenylhept-3-yn-2-yl)oxy]prop-2-en-1-ol is an organic compound with a complex structure that includes both alkyne and allyl alcohol functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(7-Phenylhept-3-yn-2-yl)oxy]prop-2-en-1-ol typically involves the reaction of 7-phenylhept-3-yn-2-ol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and solvents involved .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(7-Phenylhept-3-yn-2-yl)oxy]prop-2-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action for 3-[(7-Phenylhept-3-yn-2-yl)oxy]prop-2-en-1-ol largely depends on its functional groups. The alkyne group can participate in cycloaddition reactions, while the allyl alcohol group can undergo oxidation or reduction. These reactions can lead to the formation of various bioactive compounds that interact with specific molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(7-Phenylhept-3-yn-2-yl)oxy]prop-2-en-1-ol is unique due to the combination of its alkyne, phenyl, and allyl alcohol functional groups.

Properties

CAS No.

825628-37-3

Molecular Formula

C16H20O2

Molecular Weight

244.33 g/mol

IUPAC Name

3-(7-phenylhept-3-yn-2-yloxy)prop-2-en-1-ol

InChI

InChI=1S/C16H20O2/c1-15(18-14-8-13-17)9-4-2-5-10-16-11-6-3-7-12-16/h3,6-8,11-12,14-15,17H,2,5,10,13H2,1H3

InChI Key

WGFUMAOWBOKZBO-UHFFFAOYSA-N

Canonical SMILES

CC(C#CCCCC1=CC=CC=C1)OC=CCO

Origin of Product

United States

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